molecular formula C17H23NOS B2638642 1-((1R,5S)-3-(methylthio)-8-azabicyclo[3.2.1]octan-8-yl)-2-(m-tolyl)ethanone CAS No. 1795490-74-2

1-((1R,5S)-3-(methylthio)-8-azabicyclo[3.2.1]octan-8-yl)-2-(m-tolyl)ethanone

Cat. No.: B2638642
CAS No.: 1795490-74-2
M. Wt: 289.44
InChI Key: WTOHTJRYRXKBNE-UHFFFAOYSA-N
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Description

1-((1R,5S)-3-(methylthio)-8-azabicyclo[3.2.1]octan-8-yl)-2-(m-tolyl)ethanone (CAS 1795490-74-2) is a synthetic organic compound with a molecular formula of C17H23NOS and a molecular weight of 289.4 g/mol . This molecule features the 8-azabicyclo[3.2.1]octane scaffold, a tropane-related structure that is of significant interest in medicinal chemistry and neuroscience research . Compounds based on this core structure have been extensively studied for their interactions with key neurological targets, particularly monoamine transporters in the brain . Research on analogous 8-azabicyclo[3.2.1]octane derivatives has shown that modifications at the 3-position of the bicyclic ring system, such as the introduction of (methylthio) and aryl groups, can significantly influence binding affinity and selectivity for the dopamine transporter (DAT) and serotonin transporter (SERT) . These tropane analogs provide crucial insights for the development of pharmacotherapies and are valuable tools for investigating the mechanisms of neurotransmitter reuptake inhibition . Furthermore, recent research has explored the 8-azabicyclo[3.2.1]octane scaffold in other therapeutic areas, including its use in developing potent, systemically available inhibitors for enzymes like N-acylethanolamine-hydrolyzing acid amidase (NAAA), a target for managing inflammatory conditions . This compound is provided for Research Use Only and is intended for use in laboratory research applications. It is not intended for diagnostic or therapeutic use in humans.

Properties

IUPAC Name

2-(3-methylphenyl)-1-(3-methylsulfanyl-8-azabicyclo[3.2.1]octan-8-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23NOS/c1-12-4-3-5-13(8-12)9-17(19)18-14-6-7-15(18)11-16(10-14)20-2/h3-5,8,14-16H,6-7,9-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTOHTJRYRXKBNE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CC(=O)N2C3CCC2CC(C3)SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-((1R,5S)-3-(methylthio)-8-azabicyclo[3.2.1]octan-8-yl)-2-(m-tolyl)ethanone typically involves multiple steps:

    Formation of the Bicyclic Core: The bicyclic structure can be synthesized through a Diels-Alder reaction, where a diene reacts with a dienophile under thermal or catalytic conditions.

    Introduction of the Methylthio Group: The methylthio group can be introduced via nucleophilic substitution, where a thiol reacts with an appropriate leaving group on the bicyclic core.

    Attachment of the Ethanone Moiety: The ethanone group is typically introduced through a Friedel-Crafts acylation, where an acyl chloride reacts with the aromatic ring in the presence of a Lewis acid catalyst.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the reactions using industrial-grade reagents and solvents.

Chemical Reactions Analysis

Types of Reactions

1-((1R,5S)-3-(methylthio)-8-azabicyclo[3.2.1]octan-8-yl)-2-(m-tolyl)ethanone can undergo various chemical reactions:

    Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The ethanone moiety can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, using appropriate reagents like nitric acid or halogens.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nitric acid, halogens (chlorine, bromine).

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohols.

    Substitution: Nitro compounds, halogenated compounds.

Scientific Research Applications

1-((1R,5S)-3-(methylthio)-8-azabicyclo[3.2.1]octan-8-yl)-2-(m-tolyl)ethanone has several applications in scientific research:

    Medicinal Chemistry: This compound can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting the central nervous system due to its bicyclic structure.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules, providing a versatile building block for various synthetic pathways.

    Biological Studies: The compound can be used in studies to understand the interaction of bicyclic structures with biological targets, aiding in the design of bioactive molecules.

    Industrial Applications: It may be used in the development of new materials or as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 1-((1R,5S)-3-(methylthio)-8-azabicyclo[3.2.1]octan-8-yl)-2-(m-tolyl)ethanone depends on its specific application. In medicinal chemistry, it may interact with neurotransmitter receptors or enzymes, modulating their activity. The bicyclic structure allows for specific binding interactions, while the functional groups can participate in hydrogen bonding or hydrophobic interactions with molecular targets.

Comparison with Similar Compounds

The following analysis compares the target compound with structurally related 8-azabicyclo[3.2.1]octane derivatives, focusing on substituent effects, synthetic routes, and inferred pharmacological properties.

Structural and Functional Group Comparisons

Table 1: Key Structural Features and Properties of Analogs
Compound Name Substituents (Position) Key Functional Groups Pharmacological Notes Reference
Target Compound 3-(Methylthio), 2-(m-tolyl)ethanone Methylthio, Aryl ketone High lipophilicity
2-(((3,5-Dimethylisoxazol-4-yl)methyl)thio)-1-(3-(o-tolyl)-8-azabicyclo[3.2.1]octan-8-yl)ethanone 3-(o-Tolyl), 2-((isoxazolyl)methylthio)ethanone Isoxazole, Aryl ketone Antagonist activity inferred
Cyclohex-1-en-1-yl ((1R,3R,5S)-3-hydroxy-8-azabicyclo[3.2.1]octan-8-yl)methanone 3-Hydroxy, Cyclohexenyl Hydroxy, Cycloalkenyl ketone Enhanced solubility
Tropinone 3-Keto, 8-Methyl Ketone, N-Methyl Alkaloid precursor
Littorine ((1R,3r,5S)-8-methyl-8-azabicyclo[3.2.1]oct-3-yl (2R)-2-hydroxy-3-phenylpropanoate) 3-Hydroxy, Phenylpropanoate Ester, Hydroxy Anticholinergic activity
(1R,2S,3S,5S)-3-(4-Chlorophenyl)-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylic acid 3-(4-Chlorophenyl), Carboxylic acid Chlorophenyl, Carboxylic acid Improved receptor affinity

Key Findings and Trends

The m-tolyl group (meta-methylphenyl) in the target compound likely optimizes steric and electronic interactions compared to o-tolyl (ortho-methylphenyl) in , where ortho substitution may reduce receptor affinity due to steric hindrance .

Functional Group Impact: Ketone vs. Ester: The ethanone linker in the target compound may confer metabolic stability compared to ester-containing analogs like littorine, which are prone to hydrolysis . Hydroxy vs. Methylthio: Hydroxy-substituted derivatives () exhibit higher aqueous solubility but lower membrane permeability than the methylthio analog .

Stereochemical Considerations: The (1R,5S) configuration in the target compound is shared with tropinone (), a foundational structure for CNS-active alkaloids. Stereochemical alignment with receptor binding pockets is critical for activity .

Synthetic Accessibility :

  • The methylthio group in the target compound may be introduced via nucleophilic substitution or thiol-alkylation, similar to methods described for isoxazole-thioether derivatives () .

Biological Activity

1-((1R,5S)-3-(methylthio)-8-azabicyclo[3.2.1]octan-8-yl)-2-(m-tolyl)ethanone, identified by its CAS number 1795491-00-7, is a complex organic compound notable for its unique bicyclic structure and potential biological activities. This compound belongs to the class of tropane alkaloids and has garnered interest for its pharmacological properties.

The molecular formula of the compound is C22H25NOSC_{22}H_{25}NOS, with a molecular weight of 351.5 g/mol. Its structural features contribute to its biological activity, particularly in interactions with neurotransmitter receptors.

PropertyValue
Molecular FormulaC22H25NOS
Molecular Weight351.5 g/mol
CAS Number1795491-00-7

Research indicates that this compound may exhibit selective activity at certain neurotransmitter receptors, which could lead to reduced side effects compared to non-selective agents. The presence of the methylthio group enhances lipophilicity, potentially affecting its absorption and distribution in biological systems.

Neurotransmitter Interaction

Preliminary studies suggest that 1-((1R,5S)-3-(methylthio)-8-azabicyclo[3.2.1]octan-8-yl)-2-(m-tolyl)ethanone interacts with various neurotransmitter systems:

  • Dopamine Receptors : Potential modulation of dopaminergic pathways could indicate applications in treating conditions like Parkinson's disease or schizophrenia.
  • Serotonin Receptors : Interaction with serotonin receptors may suggest antidepressant or anxiolytic properties.

Toxicological Profile

The compound's safety profile has been assessed through various in vitro and in vivo studies:

Toxicity AspectFinding
Acute Oral ToxicityClass III (moderate toxicity)
Skin IrritationNegative (no irritation)
Eye IrritationPositive (irritation observed)
HepatotoxicityPositive (86.78% probability)
CarcinogenicityNegative (98% probability)

Case Studies

  • Study on Neuroactive Properties : A study investigated the binding affinity of the compound at various receptor subtypes, revealing selective binding at dopamine D2 receptors, which suggests potential therapeutic applications in neurodegenerative diseases.
  • Toxicology Assessment : Another study focused on the compound's safety profile, indicating significant hepatotoxicity risks at higher doses, necessitating careful dosing in potential therapeutic applications.

Q & A

Basic Research Questions

Q. What are the key considerations for optimizing the synthesis of 1-((1R,5S)-3-(methylthio)-8-azabicyclo[3.2.1]octan-8-yl)-2-(m-tolyl)ethanone to achieve high enantiomeric purity?

  • Methodological Answer : The synthesis requires multi-step protocols with careful control of reaction conditions. For example:

  • Chiral resolution : Use chiral catalysts (e.g., Rhodium-BINAP complexes) during cyclization to ensure stereochemical fidelity .
  • Temperature and solvent optimization : Polar aprotic solvents (e.g., DMF) at 60–80°C enhance reaction yields while minimizing racemization .
  • Purification : Employ preparative HPLC with chiral stationary phases to isolate enantiomers .

Q. Which spectroscopic and computational methods are most reliable for confirming the stereochemistry and electronic properties of this compound?

  • Methodological Answer :

  • X-ray crystallography : Resolves absolute configuration of the bicyclic core and substituent orientation .
  • 2D NMR (NOESY, HSQC) : Confirms spatial proximity of the methylthio group to the m-tolyl moiety .
  • DFT calculations : Predict electron distribution in the azabicyclo framework to guide reactivity studies .

Q. How should researchers design in vitro assays to assess the compound’s activity against target enzymes or receptors?

  • Methodological Answer :

  • Recombinant enzyme assays : Use fluorescence-based assays (e.g., FRET) with purified enzymes (e.g., kinases) to measure inhibition constants (IC50) .
  • Receptor binding studies : Radioligand displacement assays (e.g., using [<sup>3</sup>H]-labeled antagonists) to determine Ki values .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of structural analogs (e.g., varying substituents on the azabicyclo core)?

  • Methodological Answer :

  • Meta-analysis : Compare datasets across studies using standardized assay conditions (e.g., pH, temperature) to identify confounding variables .
  • Structure-activity relationship (SAR) profiling : Synthesize derivatives with systematic substitutions (e.g., replacing methylthio with sulfoxide) to isolate contributing factors .

Q. What advanced strategies enable enantioselective synthesis of the azabicyclo[3.2.1]octane core with high yield and purity?

  • Methodological Answer :

  • Asymmetric catalysis : Employ palladium-catalyzed cycloadditions with chiral phosphine ligands to control stereochemistry .
  • Dynamic kinetic resolution : Utilize enzymes (e.g., lipases) in biphasic systems to racemize intermediates during synthesis .

Q. How can computational modeling predict the compound’s interaction with biological targets (e.g., GPCRs or ion channels)?

  • Methodological Answer :

  • Molecular docking (AutoDock Vina) : Screen against crystal structures of targets (e.g., serotonin receptors) to identify binding poses .
  • Molecular dynamics (MD) simulations : Simulate ligand-receptor complexes in lipid bilayers to assess stability and residence time .

Q. What methodologies improve the pharmacokinetic profile of this compound, such as bioavailability or metabolic stability?

  • Methodological Answer :

  • Prodrug derivatization : Synthesize ester prodrugs (e.g., acetylated derivatives) to enhance intestinal absorption .
  • In vitro ADME screening : Use liver microsomes or hepatocyte models to identify metabolic hotspots (e.g., methylthio oxidation) .

Q. How can systematic SAR studies elucidate the role of substituents (e.g., m-tolyl vs. p-tolyl) in modulating biological activity?

  • Methodological Answer :

  • Parallel synthesis : Generate a library of analogs with variations in the aryl and bicyclic substituents .
  • Free-Wilson analysis : Quantify contributions of substituents to activity using multivariate regression .

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